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Compound of Interest

N-(4-Methoxyphenyl)-3-
Compound Name:
oxobutanamide

Cat. No.: B109748

As a Senior Application Scientist, it is my experience that the value of a chemical entity is often
not in its immediate biological effect, but in its potential as a foundational building block. N-(4-
Methoxyphenyl)-3-oxobutanamide, also known as 4'-Methoxyacetoacetanilide, is a prime
example of such a molecule.[1][2] While not a therapeutic agent in itself, its rich chemical
functionality, particularly the B-ketoamide moiety, presents a versatile platform for the synthesis
of diverse and complex molecular architectures.[1]

This guide provides an in-depth exploration of N-(4-Methoxyphenyl)-3-oxobutanamide,
moving from its fundamental physicochemical properties and synthesis to its application as a
strategic starting point in drug design. We will detail field-proven protocols for its synthesis and
characterization and propose workflows for evaluating the biological potential of its derivatives.

Core Molecular Characteristics

Understanding the inherent properties of a scaffold is the first step in leveraging its synthetic
potential. N-(4-Methoxyphenyl)-3-oxobutanamide is a white to off-white crystalline powder.[1]
Its structure is defined by a central 3-ketoamide group, which dictates much of its chemical
reactivity and potential for biological interactions.

Physicochemical Data
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The fundamental properties of this compound are summarized below. These values are critical
for planning synthetic modifications, purification strategies, and formulation for biological

assays.
Property Value Source
Molecular Formula C11H13NOs3 [1112][3]
Molecular Weight 207.23 g/mol [11121[3]

N-(4-methoxyphenyl)-3-
IUPAC Name ( .yp ¥ [2]
oxobutanamide

CAS Number 5437-98-9 [11[3]

Melting Point 115-118 °C [1]

White to off-white crystalline
Appearance [1]
powder

CC(=0)CC(=0)NC1=CC=C(C
SMILES [2][4]
=C1)0C

SWAJIKROCOJICG-
InChlKey [2][4]
UHFFFAOYSA-N

Structural Insight: The Keto-Enol Tautomerism

A key feature of the B-ketoamide core is its existence in a tautomeric equilibrium between the
keto and enol forms.[1] This involves the migration of a proton and a shift of electrons. While
the keto form is often predominant, particularly in the solid state, the enol form can be
stabilized by factors like intramolecular hydrogen bonding and plays a significant role in the
molecule's reactivity.[1] Crystallographic studies of closely related analogs confirm that the keto
tautomer is the form typically observed in crystals.[1][5]

Caption: Keto-enol tautomerism in N-(4-Methoxyphenyl)-3-oxobutanamide.

Synthesis and Characterization Protocols
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Reproducible synthesis and rigorous characterization are the bedrock of chemical and
medicinal research. The following protocols are based on established condensation reactions.

[6]

Protocol 2.1: Synthesis of N-(4-Methoxyphenyl)-3-
oxobutanamide

The most direct route is the acylation of 4-methoxyaniline (p-anisidine) with a reactive [3-keto
ester, such as ethyl acetoacetate.

Workflow Overview:
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Caption: General workflow for synthesis and purification.
Step-by-Step Methodology:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-
methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a high-boiling point solvent like

toluene or xylene.

o Rationale: Using a slight excess of the keto-ester ensures the complete consumption of
the aniline. The solvent facilitates heat transfer and allows the reaction to proceed at a

suitable temperature.

o Heating: Heat the mixture to reflux (typically 110-140 °C, depending on the solvent) and
maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer
Chromatography (TLC).

o Rationale: The heat provides the necessary activation energy for the condensation
reaction, which forms the amide bond and eliminates ethanol as a byproduct.
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e |solation of Crude Product: After the reaction is complete, allow the mixture to cool to room
temperature, then further cool in an ice bath. The product will typically precipitate out of the

solvent.

o Rationale: The product's solubility is significantly lower in the cold solvent, leading to its
crystallization and separation from the reaction mixture.

« Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid cake
with a small amount of cold ethanol or hexane to remove residual starting materials and

solvent.

o Rationale: Washing with a cold, non-dissolving solvent removes soluble impurities without
significant loss of the desired product.

 Purification: Recrystallize the crude solid from a suitable solvent system, such as an
ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and slowly add
water until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

o Rationale: Recrystallization is a powerful purification technique that relies on the difference
in solubility between the product and impurities at different temperatures, yielding a highly
pure crystalline product.

» Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at
40-50 °C until a constant weight is achieved.

Protocol 2.2: Structural Characterization

Confirming the identity and purity of the synthesized compound is non-negotiable.
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Technique Expected Results

A sharp melting point within the expected range

Melting Point o ) )
(115-118 °C) indicates high purity.[1]

Aromatic protons (methoxyphenyl group) will
appear as doublets in the downfield region

1H NMR (~6.8-7.5 ppm). Methylene (-CH2-) and methyl (-
CHs) protons of the butanamide chain will

resonate further upfield.[1]

Expect distinct signals for the carbonyl carbons

(keto and amide), aromatic carbons (including

13C NMR
the methoxy-substituted carbon), and the
aliphatic carbons of the butanamide chain.[1]
The molecular ion peak corresponding to the
Mass Spec. compound's molecular weight (e.g., [M+H]* at

m/z 208.09) should be observed.

Application in Medicinal Chemistry & Drug Design

The true potential of N-(4-Methoxyphenyl)-3-oxobutanamide lies in its role as a scaffold. The
B-ketoamide and the methoxyphenyl ring are handles that can be strategically modified to
generate libraries of new chemical entities with diverse pharmacological profiles.

Scaffold for Derivative Synthesis

The core structure is a launchpad for creating analogs. The reactive methylene group between
the two carbonyls can be readily functionalized, and the phenyl ring can be further substituted
to explore structure-activity relationships (SAR).
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Caption: Scaffold-based drug discovery workflow.

Case Study: A Precursor to Anthelmintic Agents

A compelling example of this scaffold's utility comes from a study on simplified albendazole
derivatives. Researchers synthesized N-(4-methoxyphenyl)pentanamide, a structurally related
amide, which displayed significant anthelmintic properties against the nematode Toxocara
canis.[7] This compound demonstrated activity comparable to the parent drug, albendazole, but
with a profile of lower cytotoxicity to human and animal cell lines.[7] In silico analysis further
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supported its excellent drug-likeness profile.[7] This research validates the N-(4-
methoxyphenyl)amide fragment as a pharmacologically relevant core for developing new anti-
parasitic agents.[7]

Exploratory Avenues

Based on the activities of related chemical classes, derivatives of N-(4-Methoxyphenyl)-3-
oxobutanamide could be investigated for a range of biological targets:

o Antiplatelet Agents: Substituted benzamides have been designed and synthesized as
potential antiplatelet agents.[8]

e P-Glycoprotein (P-gp) Inhibitors: The tetrahydroisoquinoline (THIQ) scaffold, often linked via
amide bonds, is a vital core for anticancer drug design, including the development of agents
that can reverse multidrug resistance by inhibiting P-gp.[9]

e Enzyme Inhibition: The B-dicarbonyl motif is a known chelator and can interact with
metalloenzymes. It is also present in compounds targeting enzymes like DprE1, which is
crucial for mycobacterial cell wall synthesis.[1]

Protocols for Biological Evaluation

Once a library of derivatives is synthesized, a cascade of biological assays is required to
identify promising candidates. The following are standard, foundational protocols.

Protocol 4.1: In Vitro Cytotoxicity Screening (MTT
Assay)

This is a critical first-pass assay to determine the general toxicity of a compound against a cell
line (e.g., HEK293 for human cells) and establish a safe concentration range for subsequent
functional assays.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.
Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow
tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is
proportional to the number of living cells.
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Step-by-Step Methodology:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow
them to adhere overnight in a 37 °C, 5% COz2 incubator.

Compound Treatment: Prepare serial dilutions of the test compounds (and a vehicle control,
e.g., DMSO) in cell culture media. Remove the old media from the cells and add 100 pL of
the compound-containing media to the respective wells. Incubate for 24-48 hours.

MTT Addition: Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for
another 2-4 hours.

o Rationale: During this incubation, only metabolically active cells will convert the MTT into
formazan.

Formazan Solubilization: Carefully remove the media and add 100 pL of a solubilizing agent
(e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan
crystals.

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control. Plot the results to determine the ICso (the concentration at which 50% of cell
growth is inhibited).

Protocol 4.2: In Vitro Anthelmintic Larval Viability Assay

Based on the promising results from albendazole analogs, this protocol can be adapted to

screen new derivatives for anti-parasitic activity.[7]

Principle: The assay measures the motility and viability of infective larvae of a model nematode

(e.g., Toxocara canis or Haemonchus contortus) after exposure to the test compound.

Step-by-Step Methodology:

Larvae Preparation: Obtain and prepare infective third-stage larvae (L3) of the chosen
nematode according to established parasitology protocols.
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e Assay Setup: In a 96-well plate, add approximately 50-100 L3 larvae per well in a suitable
buffer (e.g., PBS or RPMI medium).

o Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a
positive control (e.g., albendazole) and a negative (vehicle) control.

 Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C) for 24-72 hours.

 Viability Assessment: Assess larval viability under an inverted microscope. Larvae are
considered dead or non-viable if they are motionless or have a straight, non-refractile
appearance, even after gentle prodding or thermal stimulus.

o Data Analysis: Calculate the percentage of larval mortality for each compound concentration.
Determine the LCso (the concentration that kills 50% of the larvae).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b109748?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/B109748
https://pubchem.ncbi.nlm.nih.gov/compound/21576
https://pubchem.ncbi.nlm.nih.gov/compound/21576
http://www.dyestuffintermediates.com/dye-intermediates/n-4-methoxyphenyl-3-oxobutanamide.html
https://pubchemlite.lcsb.uni.lu/e/compound/21576
https://pubchemlite.lcsb.uni.lu/e/compound/21576
https://pmc.ncbi.nlm.nih.gov/articles/PMC10626611/
https://pdf.benchchem.com/159/An_In_depth_Technical_Review_of_N_2_Methoxyphenyl_3_oxobutanamide_Research.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9431031/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9431031/
https://pubmed.ncbi.nlm.nih.gov/31808975/
https://pubmed.ncbi.nlm.nih.gov/31808975/
https://pubmed.ncbi.nlm.nih.gov/31808975/
https://www.researchgate.net/publication/330538029_Design_synthesis_and_Biological_Evaluation_of_N-4-2-67-dimethoxy-34-dihydroisoquinolin-21H-ylethylphenyl-4-oxo-34-dihydrophthalazine-1-carboxamide_derivatives_as_Novel_P-Glycoprotein_inhibitors_Revers
https://www.benchchem.com/product/b109748#n-4-methoxyphenyl-3-oxobutanamide-in-medicinal-chemistry-and-drug-design
https://www.benchchem.com/product/b109748#n-4-methoxyphenyl-3-oxobutanamide-in-medicinal-chemistry-and-drug-design
https://www.benchchem.com/product/b109748#n-4-methoxyphenyl-3-oxobutanamide-in-medicinal-chemistry-and-drug-design
https://www.benchchem.com/product/b109748#n-4-methoxyphenyl-3-oxobutanamide-in-medicinal-chemistry-and-drug-design
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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